4-Ethyl-1,2,5-trimethylpiperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20734-47-8 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-ethyl-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-5-10(12)6-9(3)11(4)7-8(10)2/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
XEOCATJPKSQIPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(N(CC1C)C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Total Synthesis Approaches for 4-Ethyl-1,2,5-trimethylpiperidin-4-ol
The primary and most direct method for the total synthesis of this compound involves the nucleophilic addition of an ethyl group to the carbonyl carbon of the precursor, 1,2,5-trimethylpiperidin-4-one (B1268293). This is typically achieved through a Grignard reaction, a robust and widely utilized carbon-carbon bond-forming reaction.
The reaction entails the treatment of 1,2,5-trimethylpiperidin-4-one with an ethylmagnesium halide, such as ethylmagnesium bromide (EtMgBr) or ethylmagnesium chloride (EtMgCl), in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The ethyl group, acting as a carbanion, attacks the electrophilic carbonyl carbon of the piperidinone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding the final product, this compound.
Reaction Scheme:
The efficiency of this synthesis is contingent on the purity of the starting materials and the strictly anhydrous conditions required for the Grignard reaction to proceed successfully.
Synthesis of Key Precursors and Intermediates (e.g., 1,2,5-Trimethylpiperidin-4-one)
The synthesis of the pivotal precursor, 1,2,5-trimethylpiperidin-4-one, can be accomplished through several methodologies. One notable method involves the interaction of an isopropenyl-2-chloropropylketone with an aqueous solution of methylamine. This process is carried out in methylene (B1212753) chloride at a controlled temperature of 40-45°C. google.com This approach offers advantages such as reduced fire and explosion hazards due to the use of methylene chloride and a shorter reaction time. google.com
Another established route is based on the Dieckmann cyclization of diesters, which can be prepared from methyl methacrylate, methyl crotonate, and methylamine. google.com However, this multi-stage process is often associated with lower yields and the use of hazardous reagents like metallic potassium or alkali metal amides. google.com
A technologically convenient method for the preparation of 1,2,5-trimethylpiperidin-4-one has also been developed, highlighting its importance as a key intermediate in pharmaceutical synthesis.
Derivatization Strategies for this compound and Analogs
The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a diverse range of analogs. These modifications can be targeted at the tertiary hydroxyl group, the piperidine (B6355638) nitrogen, and the 4-ethyl side chain.
Chemical Modifications at the Tertiary Hydroxyl Group
The tertiary hydroxyl group of this compound can undergo several chemical transformations, primarily esterification and etherification.
Esterification: The hydroxyl group can be acylated to form esters. This can be achieved by reacting the alcohol with acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. A variety of acylating agents can be used to introduce different ester functionalities. For instance, reaction with di-n-propyl acetic acid chloride would yield the corresponding di-n-propylacetate ester. google.com
Etherification: The formation of ethers from tertiary alcohols can be more challenging due to steric hindrance and the potential for elimination reactions. However, under specific conditions, such as using a strong base to form the alkoxide followed by reaction with an alkyl halide (Williamson ether synthesis), ether derivatives can be prepared.
N-Alkylation and N-Acylation Reactions of the Piperidine Nitrogen
The nitrogen atom in the piperidine ring is a secondary amine and is readily amenable to alkylation and acylation reactions.
N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be accomplished by reacting this compound (after removal of the existing N-methyl group if a different N-substituent is desired, or by starting with a precursor without the N-methyl group) with an alkyl halide. The reaction is typically carried out in the presence of a base to scavenge the hydrogen halide produced.
N-Acylation: Acyl groups can be introduced onto the piperidine nitrogen by reaction with acid chlorides or anhydrides. These reactions are generally high-yielding and can be used to synthesize a wide variety of N-acyl derivatives. For example, N-acylation of a des-methyl precursor with propionyl chloride in the presence of a Hünig's base can yield the corresponding N-propionyl derivative. nih.gov
| Reaction Type | Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl halide, Base | Alkyl group |
| N-Acylation | Acid chloride/anhydride, Base | Acyl group |
Functionalization of the 4-Ethyl Side Chain
Functionalization of the 4-ethyl side chain presents a greater synthetic challenge due to the unactivated nature of the C-H bonds. However, modern synthetic methods offer potential strategies.
Radical Halogenation: Free radical halogenation could potentially introduce a halogen atom onto the ethyl group, preferably at the benzylic-like position if an activating group were present, which could then be further elaborated. However, this method often suffers from a lack of selectivity.
Oxidative Methods: Direct C-H functionalization via oxidative methods is an area of active research. While specific examples for the 4-ethyl group on a piperidine ring are not readily available, general methods for the α-functionalization of saturated heterocycles are being developed. researchgate.net These methods often involve the generation of a radical intermediate which can then react with a suitable coupling partner.
Stereoselective Synthesis and Diastereomeric Control
The structure of this compound contains two stereocenters at the C2 and C5 positions of the piperidine ring, which are present in the precursor 1,2,5-trimethylpiperidin-4-one. The Grignard addition of an ethyl group to the C4 carbonyl creates a new stereocenter. Therefore, the reaction can potentially lead to the formation of two diastereomers.
The stereochemical outcome of the Grignard reaction is influenced by the existing stereochemistry of the piperidinone ring. The approach of the ethyl Grignard reagent to the carbonyl group can be directed by the steric hindrance imposed by the methyl groups at the C2 and C5 positions. The piperidine ring exists in a chair conformation, and the substituents can occupy either axial or equatorial positions. The preferred direction of attack of the nucleophile will be from the less sterically hindered face of the carbonyl group.
The stereochemistry of the addition of a methylmagnesium bromide to a steroidal 4,5-epoxy-3-ketone has been shown to be determined by the stereochemistry of the epoxide, highlighting the influence of existing stereocenters on the outcome of Grignard reactions. nih.gov In the case of 1,2,5-trimethylpiperidin-4-one, the relative orientation of the methyl groups will dictate the facial selectivity of the Grignard addition, leading to a preferential formation of one diastereomer over the other. Detailed stereochemical studies, potentially using techniques like X-ray crystallography or advanced NMR spectroscopy, would be required to elucidate the precise diastereomeric ratio and the absolute configuration of the major product.
Chemical Reactivity and Transformation Studies
Electrophilic and Nucleophilic Reactions of the Piperidine (B6355638) Ring System
The piperidine ring in 4-Ethyl-1,2,5-trimethylpiperidin-4-ol, being a saturated heterocycle with a tertiary amine, exhibits characteristic reactions.
Protonation is a fundamental electrophilic reaction. The basicity of the piperidine nitrogen allows it to react with acids to form piperidinium salts. The pKa value for a similar compound, 1,2,5-trimethylpiperidine, can provide an estimate of its basic strength.
Nucleophilic Reactions: The piperidine ring itself is generally not susceptible to direct nucleophilic attack due to the absence of a good leaving group on the ring carbons. However, nucleophilic substitution reactions can be induced on the piperidine ring of related compounds under specific conditions. For instance, in N-methylpyridinium ions, nucleophilic aromatic substitution can occur, although this is not directly applicable to the saturated piperidine ring of the target molecule.
Reactions Involving the Tertiary Alcohol Functionality
The tertiary alcohol at the C4 position is a key functional group influencing the reactivity of this compound.
Dehydration: Tertiary alcohols are prone to dehydration under acidic conditions to form alkenes. Treatment of this compound with a strong acid like sulfuric acid or phosphoric acid at elevated temperatures would be expected to yield a mixture of isomeric tetrahydropyridine derivatives through an E1 elimination mechanism. The regioselectivity of this elimination would depend on the stability of the resulting alkenes (Zaitsev's rule) and the stereoelectronic requirements of the transition state.
Substitution Reactions: The hydroxyl group of the tertiary alcohol can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would likely replace the hydroxyl group with a chlorine atom. These reactions may proceed via an SN1-type mechanism, involving a tertiary carbocation intermediate at the C4 position.
Esterification: While direct esterification of tertiary alcohols is often difficult due to steric hindrance, it can be achieved under specific conditions, for example, by using an acid chloride or anhydride with a suitable catalyst.
Ring Contractions, Expansions, and Rearrangement Mechanisms
The structural framework of this compound, particularly the presence of a quaternary carbon center at C4 bearing a hydroxyl group, makes it a potential substrate for various rearrangement reactions, often initiated by the formation of a carbocation at C4.
Upon protonation of the hydroxyl group and subsequent loss of water, a tertiary carbocation is formed. This carbocation can undergo rearrangement to a more stable carbocation, if possible, or lead to ring-modifying reactions. While specific studies on this compound are lacking, analogous 4-hydroxypiperidine (B117109) derivatives are known to undergo such transformations. For instance, under acidic conditions, Wagner-Meerwein type rearrangements could potentially occur, leading to ring-contracted (pyrrolidine derivatives) or ring-expanded (azepane derivatives) products, although such reactions are highly dependent on the specific substitution pattern and reaction conditions.
Catalytic Transformations (e.g., Oxidation, Reduction, Cross-Coupling)
Oxidation: The tertiary amine in the piperidine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The tertiary alcohol functionality is generally resistant to oxidation under mild conditions that would typically oxidize primary or secondary alcohols. However, under harsh oxidative conditions, C-C bond cleavage might occur. Catalytic aerobic oxidation using systems like Cu/TEMPO has been shown to be effective for the oxidation of alcohols, but the reactivity of tertiary alcohols in such systems can be limited. nih.gov
Reduction: The piperidine ring is already saturated and therefore cannot be further reduced under typical catalytic hydrogenation conditions. The tertiary alcohol is also not reducible by common catalytic hydrogenation methods.
Cross-Coupling Reactions: While direct cross-coupling reactions on the C-H bonds of the piperidine ring are challenging, functionalization of the ring, for instance by introducing a halide, could enable participation in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination to form more complex derivatives. However, no such transformations have been specifically reported for this compound.
Spectroscopic Characterization and Structural Elucidation in Academic Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Ethyl-1,2,5-trimethylpiperidin-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for assigning the chemical shifts of all protons and carbons.
1D NMR Techniques (¹H and ¹³C NMR):
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the three methyl groups (N-CH₃, C2-CH₃, C5-CH₃), the ethyl group (CH₂ and CH₃), and the piperidine (B6355638) ring protons. The chemical shift (δ) of each signal, its integration (number of protons), and its multiplicity (splitting pattern) would provide crucial information about the connectivity of the atoms. For instance, the ethyl group would likely appear as a quartet and a triplet.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the quaternary carbon C4, the carbons of the three methyl groups, the two carbons of the ethyl group, and the carbons of the piperidine ring would be expected at characteristic chemical shifts.
2D NMR Techniques: To resolve ambiguities and confirm the complete structure, various 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system, for example, confirming the connectivity within the ethyl group and identifying adjacent protons on the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, such as the relative orientations of the substituents on the piperidine ring.
A hypothetical data table summarizing the expected NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| N-CH₃ | ~2.3 | ~40 | C2, C6 |
| C2-CH₃ | ~0.9 | ~15 | C2, C3 |
| C5-CH₃ | ~0.8 | ~14 | C4, C5, C6 |
| C4-OH | Variable | - | C3, C4, C5 |
| C4-CH₂CH₃ | ~1.5 (CH₂) | ~30 (CH₂) | C3, C4, C5 |
| C4-CH₂CH₃ | ~0.9 (CH₃) | ~8 (CH₃) | C4, C4-CH₂ |
Note: The chemical shift values are estimates and would need to be confirmed by experimental data.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₁₀H₂₃NO), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.
Molecular Formula Determination: By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) can be determined. This experimental value can then be compared to the calculated exact masses of potential molecular formulas to confirm the elemental composition.
Fragmentation Pathway Analysis: In addition to determining the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By employing techniques such as tandem mass spectrometry (MS/MS), the molecular ion can be fragmented, and the masses of the resulting fragment ions can be measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, characteristic fragments might arise from the loss of the hydroxyl group, the ethyl group, or cleavage of the piperidine ring.
| Ion | Calculated Exact Mass | Expected Fragmentation |
| [C₁₀H₂₃NO + H]⁺ | 174.1858 | Protonated Molecule |
| [C₁₀H₂₀N]⁺ | 154.1601 | Loss of H₂O |
| [C₈H₁₈N]⁺ | 128.1439 | Loss of C₂H₅ and H₂O |
Note: The fragmentation pathways are predictive and require experimental verification.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.
C-H Stretch: Multiple sharp bands in the 2800-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the methyl, ethyl, and piperidine ring moieties.
C-O Stretch: An absorption band in the 1000-1200 cm⁻¹ region would be characteristic of the C-O single bond of the tertiary alcohol.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds that are weak absorbers in the IR. The C-C bond vibrations of the piperidine ring and the ethyl group would be expected to show characteristic signals in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad, strong) | Weak |
| C-H (sp³) | Stretching | 2800-3000 (strong) | Strong |
| C-O | Stretching | 1000-1200 (moderate) | Moderate |
| C-C | Stretching | Fingerprint Region | Moderate-Strong |
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For this compound, an X-ray crystal structure would:
Unambiguously confirm the connectivity of all atoms.
Determine the conformation of the piperidine ring (e.g., chair, boat).
Establish the relative stereochemistry of the substituents at positions 2 and 5, and the orientation of the ethyl and hydroxyl groups at position 4.
Provide information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.
The successful growth of a single crystal suitable for X-ray diffraction would be a prerequisite for this analysis.
Circular Dichroism (CD) Spectroscopy for Chiral Compound Analysis
This compound contains multiple stereocenters (at C2 and C5), and therefore can exist as different stereoisomers. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for studying chiral molecules.
If a single enantiomer of this compound were isolated, its CD spectrum would be non-zero and would be the mirror image of the CD spectrum of its enantiomer. This technique could be used to:
Confirm the chiral nature of the molecule.
Potentially assign the absolute configuration of the stereocenters by comparing the experimental CD spectrum with theoretical calculations.
Determine the enantiomeric purity of a sample.
The presence of chromophores near the chiral centers would enhance the CD signal. While the saturated piperidine ring itself is not a strong chromophore, the electronic transitions of the oxygen atom of the hydroxyl group could give rise to a measurable CD signal.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of a molecule. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity indices. For a molecule like 4-Ethyl-1,2,5-trimethylpiperidin-4-ol, such calculations can elucidate its stability, reactivity, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov In studies of related piperidine (B6355638) derivatives, ab initio calculations have shown a correlation between the SOMO-LUMO energy gap and reduction rates, suggesting that electronic factors are primary determinants of the radicals' stability. researchgate.netelsevierpure.com
Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the chemical reactivity and site selectivity of the molecule. mdpi.com These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). Such parameters are invaluable for predicting how the molecule will interact with other chemical species. While specific DFT calculations for this compound are not available in the cited literature, the typical output of such an analysis on a piperidine scaffold is illustrated in the table below.
Interactive Table: Illustrative Quantum Chemical Properties for a Piperidine Scaffold
| Parameter | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | 1.5 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO | 8.0 eV |
| Electronegativity (χ) | Tendency to attract electrons | 2.5 eV |
| Global Hardness (η) | Resistance to change in electron distribution | 4.0 eV |
| Global Softness (S) | Reciprocal of global hardness | 0.25 eV⁻¹ |
Furthermore, quantum chemical methods can predict various spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, computational models can aid in the structural confirmation of newly synthesized compounds. researchgate.net
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
The piperidine ring is a flexible six-membered heterocycle that can adopt several conformations, most notably the chair, boat, and twist-boat forms. ias.ac.in The specific substituents on the ring heavily influence the energetic favorability of these conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools used to explore the conformational landscape of molecules like this compound.
MM calculations can predict the conformational free energies of substituted piperidines, determining the relative stability of conformers where substituents are in axial or equatorial positions. nih.gov For 4-substituted piperidines, it has been shown that conformer energies can be quantitatively predicted using force fields that model electrostatic interactions. nih.gov The presence of methyl groups at the 1, 2, and 5 positions, along with an ethyl group at the 4-position, introduces significant steric considerations that dictate the most stable chair conformation.
MD simulations provide a dynamic view of the molecule's behavior over time, revealing the pathways and energy barriers for transitions between different conformations. researchgate.net Studies on N-methyl piperidine have used time-resolved spectroscopy combined with model calculations to identify chair and twist conformers and to derive thermodynamic parameters for their transformation. rsc.org For this compound, simulations would reveal the preferred orientation of the ethyl and hydroxyl groups at the C4 position and the methyl groups at C2 and C5, which is critical for understanding how the molecule presents itself for receptor binding. The flexibility of the N-methyl piperidine ring, in particular, can be crucial for allowing the molecule to adapt its shape to fit different biological targets. mdpi.com
Interactive Table: Illustrative Conformational Analysis of a Substituted Piperidine
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Chair 1 | 4-Ethyl (equatorial) | 0.00 | 95 |
| Chair 2 | 4-Ethyl (axial) | 2.10 | 4 |
| Twist-Boat | - | 5.50 | <1 |
In Silico Prediction of Biological Activity Profiles (e.g., using PASS software)
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities based on the structural formula of a compound. clinmedkaz.org This approach is valuable for the initial screening of new molecules, helping to identify promising candidates for further preclinical studies. clinmedkaz.org For novel piperidine derivatives, PASS can predict potential pharmacological effects, mechanisms of action, and interactions with various enzymes, receptors, and ion channels. clinmedkaz.orgclinmedkaz.org
The output of a PASS analysis is given as a list of potential biological activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). A high Pa value suggests that the molecule is structurally similar to known biologically active compounds for that specific endpoint. While a specific PASS analysis for this compound is not publicly documented, the table below provides an illustrative example of a typical PASS prediction for a novel piperidine derivative, highlighting its potential applications in areas like cancer or central nervous system (CNS) disorders. clinmedkaz.org
Interactive Table: Illustrative PASS Prediction for a Novel Piperidine Derivative
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Potential Application |
|---|---|---|---|
| Mu-opioid receptor agonist | 0.850 | 0.008 | Analgesia |
| Acetylcholinesterase inhibitor | 0.725 | 0.021 | CNS Disorders |
| CYP3A4 inhibitor | 0.690 | 0.035 | Drug Metabolism |
| Antineoplastic | 0.655 | 0.042 | Oncology |
| Voltage-gated Na+ channel blocker | 0.580 | 0.075 | Anesthesia/Antiarrhythmic |
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions often complement PASS analyses to provide a broader profile of a compound's drug-like properties. sphinxsai.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. mdpi.com SAR involves qualitatively assessing how modifications to a chemical scaffold affect its potency or efficacy. For instance, SAR studies on melanocortin 4 receptor (MC4R) agonists have explored how different alkyl substituents on the piperidine core affect affinity and functional potency. nih.gov
For this compound, SAR studies would involve synthesizing analogs with variations at key positions and evaluating their activity. Key modifications could include:
Varying the C4-alkyl group: Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains to probe the size limits of the binding pocket.
Modifying the N-methyl group: Substitution with other alkyl groups could influence basicity and steric interactions.
Altering stereochemistry: Synthesizing different stereoisomers to determine the optimal spatial arrangement for activity.
QSAR takes this a step further by creating mathematical models that quantitatively correlate physicochemical properties (descriptors) of molecules with their biological activity. mdpi.com These models, often built using techniques like multiple linear regression or machine learning, can predict the activity of unsynthesized compounds. frontiersin.org For piperidine derivatives, QSAR models have been developed to predict analgesic activity, providing insights into the features required for potency. nih.gov
Interactive Table: Illustrative SAR of 4-Alkyl-1,2,5-trimethylpiperidin-4-ol Analogs
| Modification from Parent Compound | Rationale | Predicted Effect on Activity |
|---|---|---|
| Replace C4-Ethyl with C4-Methyl | Probe for steric sensitivity | Potentially lower potency due to reduced hydrophobic contact |
| Replace C4-Ethyl with C4-Propyl | Explore optimal alkyl chain length | May increase or decrease potency depending on pocket size |
| Remove N1-Methyl | Alter basicity (pKa) and steric profile | Likely significant change in affinity and selectivity |
| Invert stereocenter at C2 | Change spatial orientation of methyl group | Could drastically reduce or enhance binding affinity |
Molecular Docking and Dynamics Simulations for Receptor Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in understanding the molecular basis of a drug's action and in screening virtual libraries for potential new drugs. For this compound, which has a structure reminiscent of scaffolds with opioid activity, a likely target for docking studies would be the µ-opioid receptor (MOR). nih.govnih.gov
A typical docking study would place the molecule into the known binding site of the MOR crystal structure. mdpi.com The simulation would predict the binding pose and calculate a scoring function, often expressed as a binding energy (kcal/mol), to estimate binding affinity. nrfhh.com Key interactions, such as hydrogen bonds between the ligand's hydroxyl group and polar residues in the receptor (e.g., Asp147, Tyr326) and hydrophobic interactions involving the alkyl groups, would be identified. nih.gov
Following docking, molecular dynamics (MD) simulations are often performed on the ligand-receptor complex. nih.govnih.gov These simulations, which can span hundreds of nanoseconds, assess the stability of the predicted binding pose over time and provide a more refined calculation of binding free energy (e.g., using MM-GBSA methods). mtak.hu MD simulations reveal how the ligand and protein adapt to each other and can highlight crucial amino acid residues that stabilize the interaction, guiding future drug design efforts. nih.govrsc.org
Interactive Table: Illustrative Docking Results for a Piperidine Ligand at the µ-Opioid Receptor
| Parameter | Description | Illustrative Result |
|---|---|---|
| Binding Energy | Estimated affinity from docking score | -9.5 kcal/mol |
| Hydrogen Bonds | Key H-bond interactions with receptor residues | Asp147, Tyr326 |
| Hydrophobic Interactions | Key non-polar interactions with receptor residues | Ile296, Val300, Trp318 |
| RMSD during MD | Root Mean Square Deviation; indicates stability | < 2.0 Å |
| Binding Free Energy (MM-GBSA) | More accurate energy calculation from MD | -55.8 kcal/mol |
Exploration of Biological Activities and Mechanistic Pathways Preclinical Research
Antimicrobial Activity Investigations in In Vitro and In Vivo Models (e.g., Antibacterial, Antifungal)
No specific studies detailing the in vitro or in vivo antimicrobial, antibacterial, or antifungal activities of 4-Ethyl-1,2,5-trimethylpiperidin-4-ol were identified. Research on other N-methyl-4-piperidone derivatives has explored their potential against various microbes, but data for the ethyl and trimethyl substituted compound is absent.
Anti-inflammatory Activity in Experimental Models
There is no available preclinical data from experimental models that investigates the potential anti-inflammatory properties of this compound.
Studies on Neurological System Modulation in Preclinical Research
Investigations into the effects of this compound on the neurological system in preclinical models have not been reported in the accessible scientific literature.
Investigations into Spasmolytic Activity in Experimental Systems
Specific preclinical studies evaluating the spasmolytic activity of this compound in experimental systems could not be located.
Elucidation of Molecular Mechanisms of Action in Biological Systems
Without primary biological activity data, the molecular mechanisms of action for this compound remain unelucidated.
Advanced Analytical Methodologies for Research and Discovery
Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, GC, HPTLC)
Chromatographic techniques are fundamental for isolating and purifying "4-Ethyl-1,2,5-trimethylpiperidin-4-ol" and for assessing its purity. The choice of technique depends on the compound's physicochemical properties, such as volatility, polarity, and stability.
High-Performance Liquid Chromatography (HPLC): Due to its versatility, HPLC is a principal technique for the analysis of piperidine (B6355638) derivatives. For "this compound," a reversed-phase HPLC (RP-HPLC) method would likely be effective. nih.gov The basic nitrogen of the piperidine ring allows for good retention and separation on C18 columns. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. austinpublishinggroup.com Gradient elution is often employed to achieve optimal separation of the target compound from any impurities or related substances. austinpublishinggroup.com Detection is commonly performed using a UV detector, although for compounds lacking a strong chromophore, a more universal detector like a Corona Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would be necessary.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. "this compound," being a tertiary alcohol and a substituted piperidine, is expected to have sufficient volatility for GC analysis, potentially after derivatization to improve its chromatographic properties and thermal stability. oup.com A common derivatization agent for amines and alcohols is pentafluorobenzoyl chloride. oup.com The separation would be achieved on a capillary column with a non-polar or medium-polarity stationary phase, such as a (5%-phenyl)-methylpolysiloxane. hakon-art.com A Flame Ionization Detector (FID) would provide sensitive detection.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of "this compound." It can be used for purity assessment and to monitor the progress of chemical reactions. A typical HPTLC system would involve a silica (B1680970) gel plate as the stationary phase and a solvent system tailored to the polarity of the compound. Visualization of the separated spots can be achieved under UV light or by using specific staining reagents that react with the amine or alcohol functional groups.
Table 1: Postulated Chromatographic Conditions for this compound Analysis
| Parameter | HPLC | GC |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1-2 mL/min |
| Detector | UV/Vis or Mass Spectrometer | Flame Ionization Detector (FID) or Mass Spectrometer |
| Temperature | Ambient or controlled (e.g., 40°C) | Temperature programmed (e.g., 70°C to 280°C) |
| Injection Volume | 5-20 µL | 1 µL (split or splitless) |
Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification
For the unambiguous identification and quantification of "this compound" in complex mixtures, such as biological samples or reaction byproducts, coupled (or hyphenated) techniques are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. This technique would be invaluable for identifying "this compound" and its potential metabolites or degradation products. researchgate.net The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint for its identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of non-volatile compounds in complex matrices and is widely used for the detection of synthetic opioids and other piperidine-containing substances in biological fluids. shimadzu.comtandfonline.comnih.gov This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace amounts of "this compound" and its metabolites. shimadzu.comtandfonline.comnih.gov The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and the monitoring of its characteristic product ions, which significantly reduces matrix interference and enhances the reliability of the analysis. researchgate.net
The fragmentation patterns observed in MS/MS analysis can also provide valuable structural information for the identification of unknown metabolites. For N-methylpiperidine alkaloids, characteristic fragmentation includes the cleavage of a side chain or the N-methyl group. researchgate.net
Table 2: Potential Mass Spectrometry Parameters for this compound
| Parameter | GC-MS | LC-MS/MS |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole or Ion Trap | Triple Quadrupole or Orbitrap |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | Multiple Reaction Monitoring (MRM) for quantification |
| Collision Gas | Not applicable for single MS | Argon or Nitrogen |
| Precursor Ion (m/z) | Molecular ion (if stable) | [M+H]+ |
| Product Ions (m/z) | Characteristic fragment ions | Specific fragment ions for MRM transitions |
Development and Validation of Bioanalytical Assays for Compound Detection in Research Matrices
The development and validation of bioanalytical assays are critical for studying the pharmacokinetics and metabolism of "this compound" in research settings. Such assays must be sensitive, specific, accurate, and precise.
The development process for a bioanalytical method, likely based on LC-MS/MS, would involve several key steps:
Sample Preparation: This is a crucial step to remove interfering substances from the research matrix (e.g., plasma, urine, tissue homogenates) and to concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be evaluated. nih.govoup.com
Method Optimization: Chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ionization source settings, collision energy) would be optimized to achieve the best sensitivity, peak shape, and separation from endogenous matrix components.
Method Validation: The developed assay would be rigorously validated according to established guidelines. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. researchgate.net
A well-validated bioanalytical assay is essential for generating reliable data in preclinical research studies.
Applications and Future Directions in Chemical and Medicinal Sciences
Design and Synthesis of Novel Piperidine-Based Pharmacologically Active Derivatives
The synthesis of 4-Ethyl-1,2,5-trimethylpiperidin-4-ol typically originates from its ketone precursor, 1,2,5-trimethylpiperidin-4-one (B1268293). The synthesis of this precursor can be achieved through various methods, including the cyclization of diesters. google.com A more direct and simplified approach involves the reaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine. google.com Once the 1,2,5-trimethylpiperidin-4-one is obtained, a standard Grignard reaction with an ethylating agent, such as ethylmagnesium bromide, yields the target tertiary alcohol, this compound.
This core structure serves as a versatile scaffold for creating a diverse library of derivatives. The piperidine (B6355638) nitrogen and the tertiary hydroxyl group are key functional handles for chemical modification. These modifications are crucial for exploring structure-activity relationships (SAR) to optimize the efficacy, selectivity, and pharmacokinetic profiles of potential drug candidates. nbinno.com The piperidine framework is a cornerstone in drugs targeting the central nervous system (CNS), as well as in analgesics, antihistamines, and anti-cancer agents. ijnrd.orgarizona.edu
| Piperidine-Based Drug | Therapeutic Class | Key Structural Feature |
|---|---|---|
| Methylphenidate | CNS Stimulant | Substituted Piperidine Ring nih.govwikipedia.org |
| Haloperidol | Antipsychotic | 4-Aryl-4-hydroxypiperidine atamanchemicals.com |
| Fentanyl | Opioid Analgesic | 4-Anilidopiperidine |
| Loratadine | Antihistamine | Fused Piperidine Ring System ijnrd.org |
| Donepezil | Alzheimer's Treatment | N-benzylpiperidine Moiety ijnrd.orgnih.gov |
Role as Scaffold in Prodrug Design and Advanced Delivery Systems (Conceptual)
The chemical structure of this compound is well-suited for its conceptual use as a scaffold in prodrug design. Prodrugs are inactive or less active precursors that are metabolized in vivo to release the active parent drug. This strategy is often employed to overcome challenges such as poor solubility, instability, or non-specific targeting.
The tertiary hydroxyl group of this compound is a prime site for modification to create a prodrug. For instance, it can be esterified with a promoiety (a carrier molecule) to mask its polarity. This can enhance the compound's lipophilicity, potentially improving its ability to cross cellular membranes, including the blood-brain barrier. Once in the target tissue, endogenous esterases could cleave the ester bond, releasing the active this compound. This approach has been successfully used for other piperidine-based compounds to enhance their oral bioavailability and therapeutic effect. nih.gov
Conceptually, this scaffold could also be integrated into more advanced drug delivery systems. For example, it could be tethered to polymers to form nanoparticles or incorporated into hydrogels for controlled, sustained release of the active agent at a specific site, minimizing systemic exposure and potential side effects. nih.gov
Integration into Chemical Biology Probes and Tools for Biological Pathway Elucidation
Chemical biology probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to study their function in a cellular context. The this compound scaffold could be chemically modified to create such probes.
To function as a probe, the core molecule would need to be derivatized with a reporter tag. Common tags include:
Fluorophores: For visualizing the localization of the molecule within cells using fluorescence microscopy.
Biotin: For affinity purification of the target protein (pull-down assays).
Photo-crosslinkers: To form a covalent bond with the biological target upon UV irradiation, enabling its identification.
By attaching such a tag, a derivative of this compound could be used to identify the specific proteins or pathways it interacts with, thereby elucidating the mechanism of action for a whole class of related piperidine-based drugs. This approach is invaluable for target validation and for understanding the downstream effects of pharmacologically active compounds. nbinno.com
Potential in Catalysis or Material Science
While the primary interest in piperidine derivatives lies in medicinal chemistry, their unique structural and electronic properties can also be leveraged in other fields. The nitrogen atom in the piperidine ring possesses a lone pair of electrons, allowing it to act as a ligand for metal catalysts. rsc.org Although specific applications for this compound in catalysis are not widely reported, its structure suggests potential. It could be used to synthesize chiral ligands for asymmetric catalysis, where the stereochemistry of the piperidine ring could influence the stereochemical outcome of a reaction.
In material science, piperidine derivatives have been investigated for their use in creating advanced materials. nbinno.comatamanchemicals.com For example, their incorporation into polymer backbones can alter the material's physical and chemical properties, such as solubility, thermal stability, and conductivity. nbinno.com The hydroxyl group on this compound could serve as a reactive site for polymerization, potentially leading to the development of novel polymers with tailored properties for applications in electronics or diagnostics. nbinno.com
Sustainable Synthesis and Green Chemistry Approaches in Piperidine Derivative Production
The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. unibo.it The synthesis of piperidine derivatives is no exception, with significant research dedicated to "green chemistry" approaches. nih.govresearchgate.net These methods aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency.
Key green chemistry strategies applicable to the synthesis of piperidine precursors like piperidones include:
One-Pot Reactions: Combining multiple synthetic steps into a single procedure to reduce solvent use and purification steps. nih.govorganic-chemistry.org
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids. ajchem-a.com
Heterogeneous Catalysis: Employing solid-phase catalysts that can be easily recovered and reused, reducing waste and cost. nih.gov
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. organic-chemistry.org
Bio-renewable Feedstocks: Developing synthetic routes that start from bio-based materials. rsc.org
| Approach | Traditional Method | Green Chemistry Alternative |
|---|---|---|
| Catalyst | Homogeneous catalysts (difficult to remove) | Heterogeneous, recyclable catalysts (e.g., metal nanoparticles on a solid support) nih.gov |
| Solvent | Volatile organic compounds (VOCs) | Water, supercritical fluids, or solvent-free conditions ajchem-a.comrsc.org |
| Energy Source | Conventional heating (long reaction times) | Microwave irradiation (rapid heating, shorter times) organic-chemistry.org |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions ajchem-a.comresearchgate.net |
By adopting these principles, the production of this compound and other valuable piperidine derivatives can be made more economically and environmentally sustainable.
Patent Landscape and Intellectual Property in Piperidinol Research
Analysis of Patented Synthetic Routes and Key Intermediates
The synthesis of substituted piperidinols often relies on the preparation of key piperidone intermediates. A pivotal precursor for 4-Ethyl-1,2,5-trimethylpiperidin-4-ol is 1,2,5-trimethyl-4-piperidone. Patent literature discloses specific methods for the efficient synthesis of this intermediate.
One patented approach simplifies the production of 1,2,5-trimethyl-4-piperidone by reacting a specific chlorinated ketone with an aqueous solution of methylamine. google.com This method is highlighted as an improvement over previous techniques, offering benefits such as enhanced productivity and product yield. google.com The process utilizes a monochloroketone, which is noted as a more accessible industrial product, dissolved in methylene (B1212753) chloride. google.com This choice of solvent is strategic as it is non-flammable, thereby reducing fire and explosion hazards in an industrial setting. google.com The patent emphasizes that this streamlined process eliminates several secondary stages, including steaming, extraction, and drying, which contributes to reduced energy costs and a more environmentally friendly procedure with less wastewater. google.com
The synthesis of the broader class of piperidine (B6355638) derivatives is covered by numerous patents that describe several general strategies. These patented methods often focus on constructing the core piperidine ring or functionalizing a pre-existing one. researchgate.net Key strategies found in the patent literature include:
Hydrogenation of Pyridine (B92270) Precursors: This is a common method for producing the saturated piperidine ring from an aromatic pyridine starting material. nih.gov Patents describe various catalysts and conditions to achieve high stereoselectivity, which is crucial for pharmaceutical applications. mdpi.com
Intramolecular Cyclization: These methods involve forming the piperidine ring from a linear precursor that already contains the nitrogen atom. nih.gov Patented approaches include radical-mediated cyclizations and condensation reactions designed to control the stereochemistry of the resulting ring. mdpi.com
Functionalization of Piperidones: Many patents focus on the derivatization of piperidone intermediates. For instance, processes for preparing 4-piperidone (B1582916) ketal derivatives have been patented for their use as polymer stabilizers. google.com Other patents detail the synthesis of N-substituted piperidones as intermediates for therapeutic compounds. google.comgoogleapis.com
The table below summarizes key patents related to the synthesis of piperidone intermediates and their derivatives.
| Patent Number | Title | Key Aspect(s) |
| RU2123495C1 | Method of synthesis of 1,2,5-trimethyl-4-piperidone | Describes an efficient, safer, and more environmentally friendly process using a monochloroketone and methylamine. google.com |
| US5489689A | Preparation of piperidine derivatives | Details a process involving the condensation of a piperidone with a primary amine to form a 4-amino-4-carboxyamino-piperidine intermediate. google.com |
| EP3666757A1 | Process for preparing a piperidin-4-one | Focuses on the synthesis of 2-substituted piperidin-4-ones, which are described as valuable and rarely available building blocks. googleapis.com |
| US2167351A | Piperidine compounds and a process of preparing them | Involves the reaction of di-(beta-halogenalkyl)-amine with an arylacetonitrile to produce 4-phenyl-piperidine-4-carboxylic acid nitriles. google.com |
| CN102070513A | Synthesis method of 1-tertiary butoxy carbonyl-4-piperidone | Outlines a multi-step synthesis starting from benzylamine (B48309) and methyl acrylate, proceeding through Dieckmann condensation and subsequent reactions. google.com |
This table is generated based on available patent data and is for illustrative purposes.
Examination of Patented Applications of this compound and its Derivatives
While patents specifically naming this compound are not prevalent in public databases, the broader class of piperidine derivatives is extensively featured in intellectual property filings for a wide array of applications, primarily in the pharmaceutical sector. mdpi.com The structural motif of a substituted piperidinol is a recurring theme in compounds developed for various therapeutic targets.
Patented applications for structurally related piperidine compounds demonstrate the versatility of this chemical class:
Central Nervous System (CNS) Agents: Piperidine derivatives have been patented as serotonin (B10506) and/or noradrenaline reuptake inhibitors, indicating their potential use in treating disorders where modulating these neurotransmitters is beneficial. google.com
Analgesics: The piperidine structure is central to potent analgesics like fentanyl and its analogues. Patents describe the synthesis of intermediates for these powerful pain management drugs. google.comresearchgate.net
Antihypertensive Agents: Certain piperidine derivatives have been the subject of patents for their use in pharmaceutical compositions aimed at treating hypertension. google.com
Allergy and Respiratory Conditions: Patents have been granted for piperidine derivatives that possess selective histamine (B1213489) H1-receptor blocking properties, making them candidates for treating allergic and respiratory diseases. google.com
Cancer Therapeutics: Emerging research has led to patents on piperidine derivatives as potential anticancer agents. For example, a hydroxyamino-piperidine compound was identified as a promising histone deacetylase 6 (HDAC6) inhibitor for treating multiple myeloma. mdpi.com
The following table provides examples of patented applications for various piperidine derivatives, illustrating the potential fields of use for compounds like this compound.
| Patent Number | Title | Patented Application Area |
| EP0530016B1 | Piperidine derivative and pharmaceutical composition containing it | Antihypertensive agents. google.com |
| US20020038031A1 | New 4 - substituted piperidines | Serotonin and/or noradrenaline reuptake inhibitors for CNS disorders. google.com |
| US4550116A | Piperidine derivatives | Treatment of respiratory, allergic, and cardiovascular diseases. google.com |
| US5489689A | Preparation of piperidine derivatives | Intermediates for potent analgesics like sufentanil. google.com |
This table is generated based on available patent data and is for illustrative purposes.
Emerging Patent Trends in Piperidine-Based Chemical Research and Development
The field of piperidine chemistry is experiencing significant growth, as reflected in recent patent filing trends. The number of piperidine-related patent applications has shown a notable increase, underscoring the escalating interest in these compounds for various industrial and therapeutic purposes. globenewswire.com
Several key trends are emerging from the analysis of recent intellectual property filings:
Expansion of Therapeutic Targets: While piperidines have a long history in CNS applications and pain management, recent patent activity shows a diversification into new disease areas. There is a growing number of patents for piperidine derivatives in oncology, neurodegenerative diseases like Alzheimer's, and inflammatory conditions. mdpi.comglobenewswire.com This reflects a deeper understanding of the pharmacophore's versatility. researchgate.netnih.gov
Focus on Green Chemistry: There is an increasing emphasis on developing more sustainable and environmentally friendly synthetic methods. Patents, such as the one for 1,2,5-trimethyl-4-piperidone synthesis, highlight goals of reducing waste, avoiding hazardous materials, and improving energy efficiency. google.com This trend is also evident in the development of piperidine-based catalysts for sustainable chemical production. globenewswire.com
Growth in Agrochemicals: Beyond pharmaceuticals, the piperidine scaffold is being patented for use in agrochemicals. For example, piperidine-based herbicides have been commercialized with a focus on promoting sustainable agriculture. globenewswire.com
Advanced Drug Delivery: Novel piperidine derivatives are being developed for use in advanced drug delivery systems, indicating a move towards optimizing the pharmacokinetic and pharmacodynamic properties of these compounds. globenewswire.com
The sustained increase in patent filings, coupled with the expansion into new therapeutic and industrial domains, suggests that the piperidine scaffold will remain a highly active area of research and development. globenewswire.com The continuous innovation in synthetic methodologies and the exploration of new biological activities ensure that piperidine-based compounds will continue to be a valuable source of intellectual property.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-ethyl-1,2,5-trimethylpiperidin-4-ol, and how can reaction completion be monitored?
- Methodological Answer : Synthesis of piperidin-4-ol derivatives typically involves multistep reactions, such as nucleophilic substitution or reductive amination. For example, a similar compound (aminomethyl-1-(2-phenylethyl)-piperidin-4-ol) was synthesized by dissolving intermediates in methanol and reacting with aqueous ammonia under controlled temperatures (10–15°C) . Reaction progress can be monitored via HPLC , as demonstrated in the preparation of 4-tertiary-butoxy aminomethyl-piperidin-4-ol derivatives, where completion was confirmed by retention time analysis .
Q. Which analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in solvents like CDCl₃ or DMSO-d₆ are essential for confirming substituent positions and stereochemistry. For example, piperidine derivatives in were validated using NMR to resolve methyl and ethyl group placements .
- Mass Spectrometry (MS) : API-2000 LC/MS systems can determine molecular weight and fragmentation patterns, ensuring purity and structural integrity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Piperidine derivatives often require stringent safety measures due to respiratory and dermal hazards. Key protocols include:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical goggles to prevent skin/eye contact .
- Emergency Procedures : For spills, evacuate the area and use alcohol-resistant foam or dry powder extinguishers, as thermal decomposition may release toxic gases (e.g., CO, NOₓ) .
Advanced Research Questions
Q. How can the stereochemical configuration of this compound influence its pharmacological activity?
- Methodological Answer : Stereochemistry impacts receptor binding and metabolic stability. For example, (3S,4R)-configured piperidinols exhibit distinct biological profiles compared to their enantiomers. Researchers should employ chiral HPLC or X-ray crystallography to resolve stereoisomers, followed by in vitro assays (e.g., enzyme inhibition or cell viability tests) to correlate configuration with activity .
Q. What strategies resolve contradictions in reported biological activity data for piperidin-4-ol derivatives?
- Methodological Answer : Discrepancies may arise from variations in experimental models or purity. To address this:
- Standardized Assays : Use validated models (e.g., rabbit tuberculosis models for anti-infective studies) to ensure reproducibility. demonstrated this by comparing histopathological outcomes between compounds .
- Batch Analysis : Conduct LC-MS and elemental analysis to verify compound purity across studies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the therapeutic potential of this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replacing ethyl with propyl groups) and assess changes in activity. For instance, triazole-modified piperidine derivatives in showed enhanced anti-tuberculosis efficacy with reduced organ toxicity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, such as Mycobacterium tuberculosis enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
